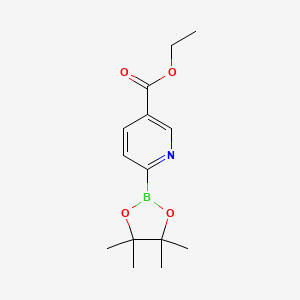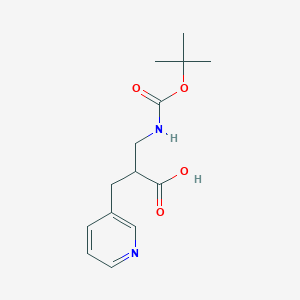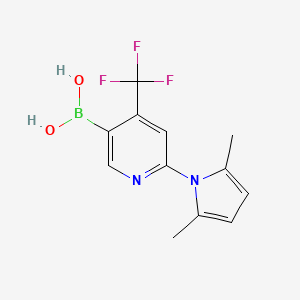![molecular formula C13H9N5O3 B11843440 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide CAS No. 88796-41-2](/img/structure/B11843440.png)
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a nitro group at the 6-position, a phenyl group at the 1-position, and a carboxamide group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with phenylhydrazine in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-Amino-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Lacks the nitro group at the 6-position.
6-Amino-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide: Contains an amino group instead of a nitro group at the 6-position.
6-Nitro-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide: Contains a methyl group instead of a phenyl group at the 1-position.
Uniqueness
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is unique due to the presence of the nitro group at the 6-position, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group, phenyl group, and carboxamide group in the pyrazolopyridine scaffold provides a distinct set of properties that can be exploited for various applications .
Propiedades
Número CAS |
88796-41-2 |
|---|---|
Fórmula molecular |
C13H9N5O3 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
6-nitro-1-phenylpyrazolo[4,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N5O3/c14-13(19)12-11-10(6-9(7-15-11)18(20)21)17(16-12)8-4-2-1-3-5-8/h1-7H,(H2,14,19) |
Clave InChI |
HCVVHOZDKVLPFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C(=N2)C(=O)N)N=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)

![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)


